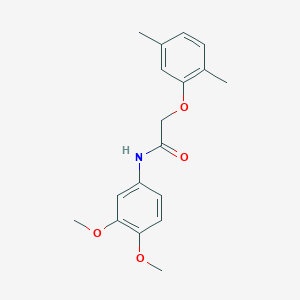
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide, also known as BDP-9066, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDP-9066 belongs to the class of compounds known as piperidine carboxamides, which have been shown to exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve modulation of dopamine and serotonin neurotransmission in the brain. N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been shown to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. This profile is similar to that of atypical antipsychotic drugs, which suggests that N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide may have similar therapeutic effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in animal models. In addition to its antipsychotic, anti-inflammatory, and analgesic effects, N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in rodents. N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide for lab experiments is its potent and selective pharmacological profile, which allows for precise manipulation of neurotransmitter systems in the brain. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has a favorable safety profile, which reduces the risk of adverse effects in animal models. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide is its relatively low solubility, which may limit its use in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide in the treatment of schizophrenia and other psychiatric disorders. Additional preclinical studies are needed to further elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide and to determine its efficacy and safety in animal models. Clinical trials in humans may also be warranted to evaluate the potential therapeutic effects of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide in psychiatric disorders. Additionally, further research is needed to explore the potential anti-inflammatory and analgesic effects of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide in animal models and humans.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with chloroacetyl chloride to form 1-(2,3-dihydro-1,3-benzodioxol-5-yl)ethanone. This intermediate is then reacted with piperidine-4-carboxylic acid to form the corresponding amide, which is subsequently acylated with 4-chlorobenzoyl chloride to yield N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for a range of conditions, including schizophrenia, bipolar disorder, and depression. In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been shown to exhibit potent antipsychotic effects, with a mechanism of action similar to that of atypical antipsychotic drugs such as clozapine. N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has also been shown to exhibit anti-inflammatory and analgesic effects in animal models, suggesting potential applications in the treatment of pain and inflammation.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c22-17-4-2-16(3-5-17)21(26)24-9-7-15(8-10-24)20(25)23-12-14-1-6-18-19(11-14)28-13-27-18/h1-6,11,15H,7-10,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSEWYTHXTXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)






![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)
